molecular formula C6H4BrF2N B14043307 6-Bromo-3-fluoro-2-(fluoromethyl)pyridine

6-Bromo-3-fluoro-2-(fluoromethyl)pyridine

Cat. No.: B14043307
M. Wt: 208.00 g/mol
InChI Key: PEZAYGGHTUKZJJ-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-(fluoromethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C6H4BrF2N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-(fluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent such as dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated synthesis and high-throughput screening can also optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-(fluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-fluoro-2-(fluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-(fluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a valuable tool in medicinal chemistry. The pathways involved often include fluorine-mediated hydrogen bonding and electrostatic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-fluoro-2-(fluoromethyl)pyridine stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

6-bromo-3-fluoro-2-(fluoromethyl)pyridine

InChI

InChI=1S/C6H4BrF2N/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2

InChI Key

PEZAYGGHTUKZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)CF)Br

Origin of Product

United States

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